3,4-Dimethylphenyl 3-nitrobenzoate
Description
3,4-Dimethylphenyl 3-nitrobenzoate is an aromatic ester derivative characterized by a benzoate core functionalized with a nitro group at the 3-position and a 3,4-dimethylphenyl ester group. This compound belongs to a broader class of substituted benzoates, where structural variations in substituents (e.g., nitro, methyl, methoxy, or halogens) significantly influence physical properties, reactivity, and applications. The 3,4-dimethylphenyl group confers steric bulk and moderate electron-donating effects, while the nitro group at the 3-position is strongly electron-withdrawing, creating a polarized molecular framework .
Properties
Molecular Formula |
C15H13NO4 |
|---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-6-7-14(8-11(10)2)20-15(17)12-4-3-5-13(9-12)16(18)19/h3-9H,1-2H3 |
InChI Key |
RFVZGJLLTCRICK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylphenyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of 3,4-Dimethylphenyl 3-nitrobenzoate may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as halogens or nitronium ions in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 3,4-Dimethylphenyl 3-aminobenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3,4-Dimethylphenol and 3-nitrobenzoic acid.
Scientific Research Applications
3,4-Dimethylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound in studies of esterification and aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Dimethylphenyl 3-nitrobenzoate largely depends on its chemical structure and the functional groups present. The nitro group can undergo reduction to form an amine, which can interact with various biological targets. The ester bond can be hydrolyzed to release the phenol and benzoic acid derivatives, which may have their own biological activities. The aromatic ring can participate in interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted benzoates are widely studied for their diverse physicochemical properties and applications in materials science, pharmaceuticals, and agrochemicals. Below, 3,4-dimethylphenyl 3-nitrobenzoate is compared to key analogs based on substituent effects, synthesis, and properties.
Substituent Effects on Physical Properties
Key Observations :
- The nitro group at the 3-position enhances electron-withdrawing effects, which may stabilize the ester against hydrolysis compared to electron-donating substituents like methoxy .
- Thermal Stability : Compounds with bulky substituents (e.g., 1,1-dimethylethyl) or fused aromatic systems (e.g., triazine-linked analogs) exhibit higher melting points, suggesting enhanced crystallinity and thermal stability .
Structural and Crystallographic Considerations
For example, the triazine-linked nitrobenzoate in was likely characterized using such software to confirm bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
